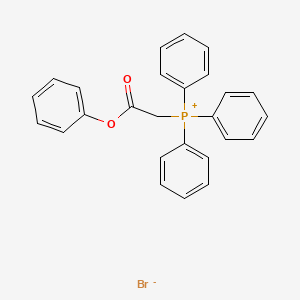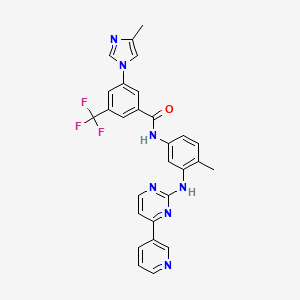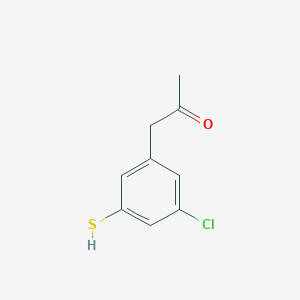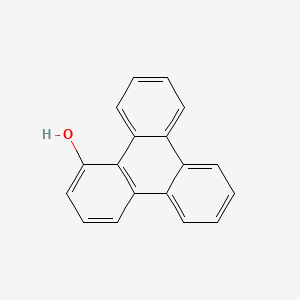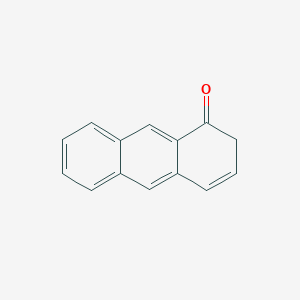
Anthracenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracenone, also known as anthracene-9,10-dione, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, characterized by the presence of two keto groups at the 9 and 10 positions of the central ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anthracenone can be synthesized through several methods:
Oxidation of Anthracene: This is one of the most common methods, where anthracene is oxidized using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anthracene using chromium (VI) oxide due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Anthracenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated or nitrated this compound derivatives
Aplicaciones Científicas De Investigación
Anthracenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymer chemistry
Mecanismo De Acción
The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:
Inhibition of Melanin Production: this compound derivatives inhibit the activity of enzymes such as tyrosinase, which is crucial for melanin synthesis.
Antimicrobial and Anticancer Activity: The exact molecular pathways are still under investigation, but it is believed that this compound derivatives interact with cellular DNA and proteins, leading to cell death in microbial and cancer cells.
Comparación Con Compuestos Similares
- Anthraquinone
- Phenanthrene
- Naphthoquinone
Anthracenone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from its similar counterparts.
Propiedades
Número CAS |
101843-14-5 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2H-anthracen-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |
Clave InChI |
MRVNKBNZHOHVER-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CC3=CC=CC=C3C=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


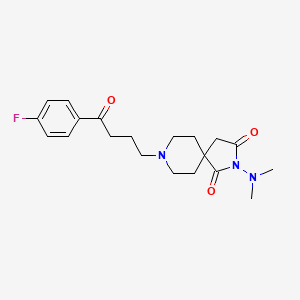
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
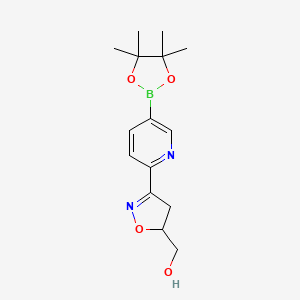

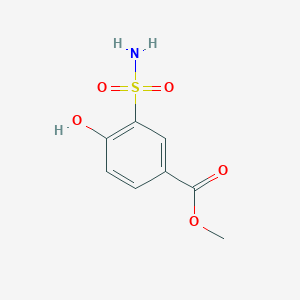


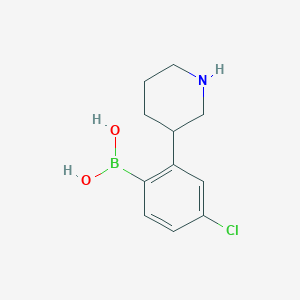
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
